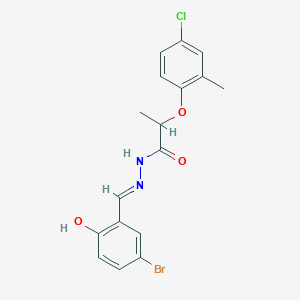

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide

Description

Properties

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-chloro-2-methylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrClN2O3/c1-10-7-14(19)4-6-16(10)24-11(2)17(23)21-20-9-12-8-13(18)3-5-15(12)22/h3-9,11,22H,1-2H3,(H,21,23)/b20-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNRFMHKFDWGJE-AWQFTUOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that hydrazone derivatives, including (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide, exhibit significant antimicrobial properties. The presence of the bromo and chloro substituents enhances the compound's effectiveness against various bacterial strains. Studies have shown that such compounds can inhibit the growth of both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been documented in several studies. Its mechanism of action involves the disruption of cellular processes through the generation of reactive oxygen species (ROS), leading to cell death in cancerous tissues. This property positions it as a promising agent in cancer therapy, particularly against resistant cancer cell lines .

Coordination Chemistry

Synthesis of Metal Complexes

this compound has been employed as a ligand in coordination chemistry to form metal complexes. These complexes are characterized by their stability and unique electronic properties, which can be tailored by varying the metal center. For instance, transition metal complexes derived from this hydrazone have shown interesting magnetic and optical properties, making them suitable for applications in catalysis and materials science .

Characterization Techniques

The characterization of these metal complexes typically involves techniques such as UV-Vis spectroscopy, IR spectroscopy, and X-ray crystallography. These methods confirm the successful coordination of the metal ions with the ligand, providing insights into their structural and electronic configurations .

Material Science

Polymer Composites

Recent studies have explored the incorporation of this compound into polymer matrices to enhance their mechanical and thermal properties. The compound acts as a plasticizer and stabilizer, improving the durability and performance of polymers under various environmental conditions .

Nanomaterials

The compound has also been investigated for its role in synthesizing nanomaterials. Its ability to act as a reducing agent facilitates the formation of metal nanoparticles with controlled sizes and shapes, which are valuable in applications ranging from catalysis to electronics .

1. Antimicrobial Efficacy Study

A study published in a peer-reviewed journal demonstrated that derivatives of this hydrazone showed considerable activity against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness, revealing that modifications to the substituents significantly impacted antimicrobial potency .

2. Metal Complex Characterization

In another investigation, researchers synthesized a series of transition metal complexes using this compound as a ligand. The complexes were characterized using spectroscopic methods, confirming their structural integrity and potential for catalytic applications .

Comparison with Similar Compounds

Schiff bases sharing the 5-bromo-2-hydroxybenzylidene core exhibit structural diversity in their hydrazide substituents, leading to variations in physicochemical properties, crystallography, and bioactivity. Below is a detailed comparison:

Key Observations :

- Bulky groups (e.g., pyrazole in ) improve crystal packing via π-π interactions.

- Solvent Influence: Methanol solvates in improve solubility but may reduce thermal stability compared to unsolvated analogs.

Crystallographic Data

Key Observations :

- Packing Efficiency : Bulky substituents (e.g., phenyl in ) lead to denser packing via halogen interactions (Br⋯O/Br⋯Br).

- Hydrogen Bonding : Intramolecular O–H⋯N bonds stabilize the E-configuration, while intermolecular bonds dictate crystal morphology .

Key Observations :

- Substituent Impact : Methoxy groups () enhance activity by increasing bioavailability, while pyrazole rings () may facilitate target binding via metal coordination.

- Halogen Effects : Bromo and chloro substituents contribute to potency through hydrophobic interactions with bacterial membranes .

Physicochemical Properties

Key Observations :

- Solubility: Methanol solvates () improve aqueous solubility but compromise thermal stability.

- Stability : Unsolvated derivatives () exhibit higher thermal stability due to rigid packing.

Q & A

Q. What are the key steps and reaction conditions for synthesizing (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 5-bromo-2-hydroxybenzaldehyde with 2-(4-chloro-2-methylphenoxy)propanehydrazide under reflux in ethanol or methanol, using a catalytic acid (e.g., glacial acetic acid) to form the hydrazone bond.

- Step 2 : Purification via recrystallization or column chromatography.

Critical parameters include temperature control (70–80°C), solvent polarity, and reaction time (6–12 hours). Yield optimization requires monitoring by TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazone linkage (N–H proton at δ 10–12 ppm) and aromatic substituents.

- Infrared (IR) Spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and O–H (3200–3500 cm⁻¹) validate functional groups.

- X-ray Crystallography : Single-crystal analysis (e.g., triclinic system, space group P1) provides definitive structural confirmation. Parameters include unit cell dimensions (e.g., a = 7.3664 Å, b = 10.6894 Å) and torsion angles .

Q. How can reaction intermediates be isolated and characterized during synthesis?

- Methodological Answer : Intermediates are isolated via:

- Liquid-Liquid Extraction : Using dichloromethane/water phases to separate polar and non-polar components.

- Chromatography : Flash column chromatography with silica gel (hexane:ethyl acetate gradient) for purification.

Characterization involves ESI-MS for molecular ion confirmation and FTIR for functional group tracking .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Mixed solvents like ethanol:water (3:1 v/v) or methanol:diethyl ether are effective. Slow evaporation at 4°C enhances crystal quality. Solvent choice impacts crystal morphology and purity (>95%), verified by melting point analysis and HPLC .

Q. How to troubleshoot low yields in the final synthesis step?

- Methodological Answer :

- Reagent Stoichiometry : Ensure a 1:1 molar ratio of aldehyde to hydrazide.

- pH Adjustment : Maintain mildly acidic conditions (pH 4–5) to favor Schiff base formation.

- Side-Reaction Mitigation : Add molecular sieves to absorb water and shift equilibrium toward product .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Software : Gaussian 09 or ORCA with B3LYP/6-31G(d) basis set.

- Parameters : Optimize geometry, calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar hydrazides), and map electrostatic potential surfaces.

- Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic effects like keto-enol tautomerism.

- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of protons.

- Isotopic Labeling : Use deuterated solvents to eliminate exchange broadening .

Q. How to design biological activity assays targeting specific enzymes or receptors?

- Methodological Answer :

- Target Selection : Prioritize kinases or cytochrome P450 enzymes based on structural motifs (e.g., hydrazide’s chelation potential).

- Assay Protocol :

- Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4).

- Docking Studies : AutoDock Vina to predict binding modes (e.g., ΔG ≈ -8.5 kcal/mol for similar compounds).

- Controls : Include positive inhibitors (e.g., ketoconazole) and validate with IC₅₀ curves .

Q. What computational methods optimize reaction conditions for scale-up?

- Methodological Answer :

- Kinetic Modeling : Use software like COMSOL to simulate heat and mass transfer in batch reactors.

- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading (e.g., 0.5–2 mol% acetic acid) to identify robust conditions.

- Green Metrics : Calculate E-factor (kg waste/kg product) to minimize environmental impact .

Q. How to correlate structural modifications with bioactivity using SAR studies?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., nitro, methoxy) at the 5-bromo or 4-chloro positions.

- Data Analysis :

- QSAR Models : Use MLR (Multiple Linear Regression) with descriptors like logP and polar surface area.

- Activity Cliffs : Identify critical groups (e.g., hydroxy vs. methoxy at position 2) using Tanimoto similarity indices.

- Validation : Cross-check with in vitro cytotoxicity assays (e.g., IC₅₀ values against HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.